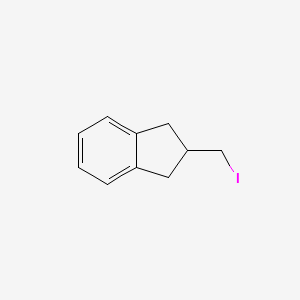
2-(iodomethyl)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(iodomethyl)-2,3-dihydro-1H-indene is an organic compound belonging to the indane family, characterized by the presence of an iodine atom attached to a methyl group on the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(iodomethyl)-2,3-dihydro-1H-indene typically involves the iodination of methylindane. One common method is the reaction of methylindane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(iodomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted indane derivatives.
Oxidation: Indane aldehydes or carboxylic acids.
Reduction: Indane hydrocarbons.
Applications De Recherche Scientifique
2-(iodomethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(iodomethyl)-2,3-dihydro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, for example, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity towards biological targets.
Comparaison Avec Des Composés Similaires
2-Bromomethylindane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
2-Chloromethylindane:
2-Fluoromethylindane: The presence of a fluorine atom imparts unique properties, such as increased stability and lipophilicity.
Uniqueness: 2-(iodomethyl)-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H11I |
|---|---|
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
2-(iodomethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11I/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 |
Clé InChI |
SQGGPYJTPGUDSG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















